3-Chloro-4-methylcatechol

chloromuconate cycloisomerase muconolactone dehalogenation dead-end

3-Chloro-4-methylcatechol (CAS 174509-39-8) is a synthetic chlorocatechol—a catechol ring substituted with chlorine at position 3 and a methyl group at position 4—with molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol. It belongs to the class of chloromethylcatechols that serve as critical intermediates in the microbial dioxygenolytic activation of chlorotoluene environmental contaminants.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 174509-39-8
Cat. No. B1220856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylcatechol
CAS174509-39-8
Synonyms3-chloro-4-methylcatechol
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)O)Cl
InChIInChI=1S/C7H7ClO2/c1-4-2-3-5(9)7(10)6(4)8/h2-3,9-10H,1H3
InChIKeyKMTSTVDXZGLBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylcatechol (CAS 174509-39-8): A Defined Chlorocatechol Intermediate for Biodegradation Pathway Research


3-Chloro-4-methylcatechol (CAS 174509-39-8) is a synthetic chlorocatechol—a catechol ring substituted with chlorine at position 3 and a methyl group at position 4—with molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol [1]. It belongs to the class of chloromethylcatechols that serve as critical intermediates in the microbial dioxygenolytic activation of chlorotoluene environmental contaminants [2]. Unlike generic catechol derivatives, this compound's precise substitution pattern dictates a unique and quantifiable enzymatic fate that cannot be extrapolated from its positional isomers or non-halogenated analogs.

Microbial dioxygenolytic activation studies of chlorotoluene pollutants
Pathway-specific enzymatic fate research (substitution pattern determines outcome)
Authenticated reference standard for chloromethylcatechol metabolite identification

Why 3-Chloro-4-methylcatechol Cannot Be Replaced by Its Positional Isomer 4-Chloro-3-methylcatechol


The two chloromethylcatechol positional isomers—3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol—are co-produced from 2-chlorotoluene by bacterial dioxygenases, yet they diverge fundamentally in their downstream enzymatic processing [1]. Although both isomers exhibit similar specificity constants (kcat/Km) for chlorocatechol 1,2-dioxygenase, the cycloisomerization products derived from 3-chloro-4-methylcatechol adopt a chemical structure that renders them mechanistically incapable of dehalogenation by chloromuconate cycloisomerases, resulting in a complete mineralization dead-end [2]. Substituting one isomer for the other in biodegradation studies, enzyme kinetics assays, or analytical reference standard work therefore confounds pathway interpretation and yields non-interchangeable quantitative outcomes.

Cycloisomerization product divergence: positional isomer yields different muconolactone distribution and dehalogenation outcome.
Mineralization dead-end vs. productive pathway: substituting 4-chloro-3-methylcatechol may confound pathway interpretation.
Similar kcat/Km masks divergent downstream fate: enzyme recognition similarity does not ensure interchangeable processing.

Quantitative Differentiation Evidence for 3-Chloro-4-methylcatechol Against Positional Isomers


Cycloisomerization Product Distribution: 3-Chloro-4-methylcatechol vs. 4-Chloro-3-methylcatechol

When 3-chloro-4-methylcatechol is processed sequentially by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, it produces a defined product mixture dominated by 3-chloro-2-methylmuconolactone (73% ± 5%) and 2-chloro-3-methylmuconolactone (18% ± 3%), with minor amounts of 5-chloro-4-methylmuconolactone [1]. Crucially, neither of these cycloisomerization products can be dehalogenated by chloromuconate cycloisomerases, meaning 3-chloro-4-methylcatechol cannot be mineralized through any known catechol ortho-cleavage pathway [2]. In contrast, the positional isomer 4-chloro-3-methylcatechol is only poorly dehalogenated, while 5-chloro-3-methylcatechol (the regioisomer from 3-chlorotoluene) undergoes quantitative dehalogenation to 2-methyldienelactone (80 ± 5 μM, representing ~89% of the product mixture) [3].

Cycloisomerization Product Distribution
Head-to-head
73% ± 5% 3-chloro-2-methylmuconolactone; 18% ± 3% 2-chloro-3-methylmuconolactone; 0% dehalogenation. 5-chloro-3-methylcatechol: ~89% productive conversion.
Defines unique dead-end product profile for ortho-cleavage pathway blockage studies.
Products identified by ¹H-NMR (600 MHz); enzyme assays with chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase.
chloromuconate cycloisomerase muconolactone dehalogenation dead-end

Chlorocatechol 1,2-Dioxygenase Specificity Constants: 3-Chloro-4-methylcatechol vs. 4-Chloro-3-methylcatechol

Both 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol are accepted as substrates by chlorocatechol 1,2-dioxygenases from two different bacterial sources (Ralstonia sp. PS12 and Wautersia eutropha JMP134) [1]. During simultaneous transformation of a mixture containing 20 μM 3-chloro-4-methylcatechol and 75 μM 4-chloro-3-methylcatechol, both substrates were reduced to concentrations below 1 μM in less than 10 minutes [2]. The ratio of the two isomers did not change significantly during the course of transformation, indicating that their specificity constants (kcat/Km values) are similar for these dioxygenases [3]. This is in contrast to 3-chloro-5-methylcatechol and 5-chloro-3-methylcatechol, which were transformed at rates three- to fourfold greater than that of 4-chlorocatechol, demonstrating that the methyl and chlorine positions on the ring significantly modulate enzyme recognition.

Dioxygenase Specificity Constants
Head-to-head
kcat/Km similar to 4-chloro-3-methylcatechol (ratio unchanged during co-transformation). Mixture of 3-Cl,5-Me and 5-Cl,3-Me catechols: 3–4 fold faster than 4-chlorocatechol.
Enables decoupling of dioxygenase recognition from cycloisomerase fate in enzyme studies.
20 μM target + 75 μM isomer transformed by chlorocatechol 1,2-dioxygenase; HPLC monitoring.
chlorocatechol 1,2-dioxygenase kcat/Km substrate specificity

Pathway-Level Mineralization Outcome: Dead-End vs. Productive Degradation

A critical differentiation for procurement decisions in biodegradation research is whether a chloromethylcatechol intermediate can be fully mineralized. 3-Chloro-4-methylcatechol represents a documented mineralization dead-end: after ring cleavage and cycloisomerization, neither of its two major cycloisomerization products (3-chloro-2-methylmuconolactone and 2-chloro-3-methylmuconolactone) contains a chemical structure amenable to dehalogenation by chloromuconate cycloisomerases [1]. Extended incubation (up to 4 hours) and additional enzyme supplementation (up to 200 mU/mL chloromuconate cycloisomerase) failed to alter the final product composition (L1:L2:L3:L4 ratio unchanged), confirming the dead-end is thermodynamic, not kinetic [2]. In contrast, 5-chloro-3-methylcatechol (the major dioxygenation product from 3-chlorotoluene) undergoes quantitative dehalogenation to yield 2-methyldienelactone as the dominant product [3]. Furthermore, a separate bacterial strain (Rhodococcus sp. OCT 10) exclusively utilizes 4-chloro-3-methylcatechol—not 3-chloro-4-methylcatechol—as the central intermediate for complete mineralization of 2-chlorotoluene via the meta-cleavage pathway [4].

Mineralization Outcome
Head-to-head
0% mineralization via ortho-cleavage (dead-end). 5-chloro-3-methylcatechol: ~89% productive dehalogenation. 4-chloro-3-methylcatechol: meta-cleavage mineralizable in specific strains.
Essential negative-control substrate for mineralization pathway research.
Extended incubation up to 4 h with 200 mU/mL cycloisomerase; product ratio unchanged.
mineralization ortho-cleavage pathway recalcitrance biodegradation

Formation Ratio from 2-Chlorotoluene: 3-Chloro-4-methylcatechol is the Minor Dioxygenation Product

The tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. PS12 exhibits pronounced regioselectivity when activating 2-chlorotoluene. The product mixture comprises only 8% 3-chloro-4-methylcatechol, compared to 29% 4-chloro-3-methylcatechol and 63% 2-chlorobenzylalcohol [1]. This 3.6-fold lower abundance of the 3-chloro isomer relative to the 4-chloro isomer reflects the intrinsic regiochemical preference of the dioxygenase active site. For laboratories preparing chloromethylcatechol standards via enzymatic synthesis, this low yield has practical procurement implications: obtaining usable quantities of pure 3-chloro-4-methylcatechol requires either chromatographic separation from the dominant isomer or alternative synthetic routes, making pre-purified commercial material particularly valuable.

Dioxygenation Product Ratio
Head-to-head
3-Chloro-4-methylcatechol: 8% of product mixture from 2-chlorotoluene (vs. 4-chloro isomer 29%).
Low enzymatic yield motivates procurement of pre-purified material for reference standard work.
Tetrachlorobenzene dioxygenase TecA regioselectivity; HPLC quantification.
tetrachlorobenzene dioxygenase regioselectivity 2-chlorotoluene activation

Physicochemical Identity: Predicted Properties for Chromatographic Method Development

For analytical method development and procurement specification, the predicted physicochemical properties of 3-chloro-4-methylcatechol distinguish it from its analogs. The compound has a predicted logP of 2.22, boiling point of 254.9 ± 35.0 °C (at 760 mmHg), density of 1.4 ± 0.1 g/cm³, and polar surface area of 40 Ų . These properties inform chromatographic retention behavior and extraction protocols. While these are predicted rather than experimentally determined values (ACD/Labs Percepta Platform and EPISuite), they nonetheless provide the only available physicochemical reference data for procurement specification sheets. No experimentally measured logP, pKa, or aqueous solubility data have been published for this compound as of the available literature.

Predicted Physicochemical Properties
Data to verify
logP 2.22; BP 254.9 °C; density 1.4 g/cm³; polar surface area 40 Ų (all predicted).
Supports HPLC method development and extraction solvent selection.
No experimentally determined data published; computational estimates only.
logP HPLC method development physicochemical properties

Procurement-Driven Application Scenarios for 3-Chloro-4-methylcatechol (CAS 174509-39-8)


Mechanistic Studies of ortho-Cleavage Pathway Blockage in Chlorotoluene Biodegradation

3-Chloro-4-methylcatechol is the definitive substrate for investigating why 2-chlorotoluene resists complete bacterial mineralization. As documented by Pollmann et al. (2005), this compound yields a stable, non-dehalogenatable product mixture (3-chloro-2-methylmuconolactone 73% ± 5%, 2-chloro-3-methylmuconolactone 18% ± 3%) that persists even after extended incubation with excess cycloisomerase [1]. Laboratories studying the structural determinants of chloromuconate cycloisomerase dehalogenation activity require isomerically pure 3-chloro-4-methylcatechol to generate authenticated muconolactone standards for HPLC and NMR calibration, and to serve as a negative-control substrate that defines the mechanistic boundary of the ortho-cleavage pathway. No other chloromethylcatechol isomer produces an identical dead-end product profile [2].

Authenticated Reference Standard for Chloromethylcatechol Isomer Identification in Environmental Metabolomics

In environmental fate studies monitoring 2-chlorotoluene-contaminated sites, GC-MS and HPLC-based metabolomics workflows must distinguish between 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which co-occur in dioxygenase-treated samples. The 3-chloro-4-methylcatechol isomer constitutes only 8% of the enzymatic product mixture from 2-chlorotoluene [3], making it the limiting isomer for unambiguous chromatographic identification. Pre-purified, isomerically characterized 3-chloro-4-methylcatechol serves as an essential external standard for retention time indexing and mass spectral library construction, enabling confident assignment of the minor isomer peak in complex environmental extracts.

Chlorocatechol 1,2-Dioxygenase Substrate Profiling and Enzyme Engineering

The similar kcat/Km values of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol for chlorocatechol 1,2-dioxygenase [4] make the purified 3-chloro isomer an essential paired substrate for enzyme specificity profiling. When used alongside its positional isomer in parallel assays, researchers can decouple the dioxygenase recognition step from the subsequent cycloisomerase-dependent dehalogenation step, enabling directed evolution campaigns that aim to engineer cycloisomerases capable of processing the dead-end muconolactone products derived specifically from 3-chloro-4-methylcatechol.

Negative-Control Substrate for Rhodococcus sp. OCT 10 meta-Cleavage Pathway Studies

Rhodococcus sp. OCT 10 (DSM 45596ᵀ) completely mineralizes 2-chlorotoluene using 4-chloro-3-methylcatechol as the central intermediate via the meta-cleavage pathway, with no detectable ortho-cleavage activity [5]. 3-Chloro-4-methylcatechol is not utilized by this strain's meta-cleavage enzymes, making it a clean negative-control substrate for verifying that observed degradation activity is pathway-specific rather than arising from non-specific catechol oxidation. This application is particularly relevant for laboratories engineering hybrid degradation pathways that combine ortho- and meta-cleavage enzymes.

Application
Selection Property
Validation Focus
Mechanistic ortho-cleavage pathway blockage studies
Stable, non-dehalogenatable muconolactone product mixture
Product authentication via NMR/HPLC; negative-control substrate validation
Environmental metabolomics isomer identification
Isomerically pure minor isomer reference standard
Retention time indexing and mass spectral library construction
Chlorocatechol 1,2-dioxygenase specificity profiling
Paired substrate with similar kcat/Km but divergent cycloisomerase fate
Decouple dioxygenase recognition from cycloisomerase-dependent dehalogenation
meta-Cleavage pathway negative-control studies
Not utilized by Rhodococcus sp. OCT 10 meta-cleavage enzymes
Verify pathway-specific degradation vs. non-specific catechol oxidation
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